![molecular formula C9H13NO2 B14055793 1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)
1-Azaspiro[4.5]decane-2,6-dione
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Overview
Description
1-Azaspiro[4.5]decane-2,8-dione (CAS: 749861-03-8) is a bicyclic diketone compound featuring a spirocyclic framework with a nitrogen atom at position 1 and ketone groups at positions 2 and 7. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol . This compound is a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and peptidomimetics. It is commercially available (e.g., Hairui Chem, Spiroes) and typically synthesized via cyclocondensation reactions involving ethylenediamine and carboxylic acid derivatives under reflux conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a starting material .
Industrial Production Methods: The industrial production of this compound often employs the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.5]decane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Azaspiro[4.5]decane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decane-2,6-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound’s structure allows it to fit into the active site of RIPK1, inhibiting its activity and thereby preventing necroptosis.
Comparison with Similar Compounds
Structural Comparison with Similar Spirocyclic Diketones
Spirocyclic diketones vary in ring size, substituent positions, and heteroatom composition. Below is a comparative analysis:
Core Structural Differences
Key Observations :
- Ring Size: The [4.5] system (e.g., 1-Azaspiro[4.5]decane-2,8-dione) offers greater conformational flexibility than the [4.4] system (e.g., 1-Azaspiro[4.4]nonane-2,6-dione), impacting solubility and binding affinity .
- Ketone Position : Compounds with ketones at positions 2,8 (vs. 7,9 in 8-Azaspiro[4.5]decane-7,9-dione) exhibit distinct reactivity in alkylation and acylation reactions .
Cyclocondensation ()
- Substrates : Carboxylic acid derivatives + ethylenediamine.
- Conditions : Reflux in dioxane with HCl (18 hours).
- Yields :
Alkylation ()
- Agents : Methyl bromoacetate, benzyl chloride, or phenethyl bromide.
- Catalyst : K₂CO₃ + tetrabutylammonium bromide.
- Outcome : Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) achieved 65% yield as a yellow oil .
Comparison : Alkylation typically provides lower yields (≤65%) than cyclocondensation (up to 85%) due to steric hindrance in the spiro system .
Physical and Chemical Properties
Note: The absence of NH bands in IR spectra (e.g., compound 6a) confirms successful alkylation .
Pharmaceutical Relevance
- 1-Azaspiro[4.5]decane-2,8-dione is used in peptide mimetics and kinase inhibitors .
- Impurities like 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3) are monitored in drug manufacturing .
Stability Challenges
- Spiro compounds with electron-withdrawing substituents (e.g., 4-Methoxyphenyl in 5c) show reduced thermal stability (m.p. 60°C vs. 183°C for 5e) .
Data Tables
Table 1: Key Spirocyclic Diketones
Table 2: Common Impurities
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-azaspiro[4.5]decane-2,6-dione |
InChI |
InChI=1S/C9H13NO2/c11-7-3-1-2-5-9(7)6-4-8(12)10-9/h1-6H2,(H,10,12) |
InChI Key |
CLKNVSNSFIVUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC(=O)N2)C(=O)C1 |
Origin of Product |
United States |
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